molecular formula C5H10ClNO B2793436 5-Oxa-6-azaspiro[2.4]heptane hydrochloride CAS No. 2055405-76-8

5-Oxa-6-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2793436
CAS No.: 2055405-76-8
M. Wt: 135.59
InChI Key: TWOXDMQZLWBGIV-UHFFFAOYSA-N
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Description

5-Oxa-6-azaspiro[2.4]heptane hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to a heterocyclic system containing oxygen (at position 5) and nitrogen (at position 6). Its synthesis involves the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, yielding esters that retain the spirocyclic core during subsequent reduction or hydrolysis steps .

Properties

IUPAC Name

5-oxa-6-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-5(1)3-6-7-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOXDMQZLWBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNOC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055405-76-8
Record name 5-oxa-6-azaspiro[2.4]heptane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxa-6-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Oxa-6-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Findings
This compound* C₅H₈ClNO† 141.58‡ N/A Stable under reduction/hydrolysis; used in dicarboxylic acid synthesis
4-Azaspiro[2.4]heptane hydrochloride C₇H₁₄ClNO₂S 211.71 N/A Yield: 92%; mp = 80–81°C (dec.); used in spirocyclic pyrrolidine synthesis
5-Azaspiro[2.4]heptane hydrochloride C₆H₁₀ClN 131.60 3659-21-0 Purity: ≥97%; key intermediate for NS5A inhibitors
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride C₆H₁₀ClF₂N 179.60 N/A Collision cross-section data available; fluorine enhances metabolic stability
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO 189.25 106051-09-6 Lipophilic (phenyl group); potential pharmacokinetic modulator
5-Thia-8-azaspiro[3.6]decane hydrochloride C₉H₁₆ClNS 213.75 N/A Sulfur atom improves ring strain tolerance; explored in material science

† Inferred from derivatives (e.g., 1,1-difluoro variant in ). ‡ Calculated based on inferred formula.

Structural and Functional Differences

  • Heteroatom Positioning: The 5-oxa-6-aza configuration distinguishes the compound from analogs like 4-azaspiro[2.4]heptane (nitrogen at position 4) and 5-azaspiro[2.4]heptane (nitrogen at position 5). Fluorinated derivatives (e.g., 6,6-difluoro-4-azaspiro) exhibit improved metabolic stability due to reduced enzymatic degradation .
  • Substituent Effects :

    • Bulky groups (e.g., phenyl in 5-methyl-6-phenyl-4-oxa-5-azaspiro) increase lipophilicity, favoring blood-brain barrier penetration .
    • Sulfur-containing analogs (e.g., 5-thia-8-azaspiro[3.6]decane) demonstrate unique electronic properties for catalysis or polymer applications .

Stability and Reactivity

  • The 5-oxa-6-azaspiro core remains intact during alkaline hydrolysis and lithium aluminum hydride reduction, unlike non-spirocyclic amines, which often undergo ring-opening .
  • In contrast, 4-azaspiro[2.4]heptane derivatives with sulfonyl groups (C₇H₁₄ClNO₂S) show higher thermal stability (dec. at 80–81°C) .

Research and Patent Landscape

  • 5-Azaspiro[2.4]heptane hydrochloride : Key intermediate in hepatitis C NS5A inhibitor synthesis, with scalable methods developed for clinical use .

Biological Activity

5-Oxa-6-azaspiro[2.4]heptane hydrochloride is a compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that includes both oxygen and nitrogen atoms. This structural configuration contributes to its distinctive chemical properties, which may influence its interactions with biological targets.

Property Details
Molecular Formula C6_6H12_{12}ClN
Molecular Weight 133.62 g/mol
CAS Number 2055405-76-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these biological targets, leading to various physiological effects.

  • Enzyme Interaction : It has been shown to bind to enzymes, potentially altering their catalytic activity.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. A study synthesized various derivatives and tested their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active derivative showed a median effective dose (ED50_{50}) of 12.5 mg/kg, indicating significant anticonvulsant potential compared to established treatments like phenytoin .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.

Study 1: Synthesis and Evaluation

A study focused on synthesizing new derivatives of spiro compounds, including this compound, evaluated their biological activities using various assays. The results indicated that certain derivatives exhibited enhanced binding affinities for specific receptors involved in CNS disorders.

Study 2: Pharmacological Profile

In a pharmacological profile assessment, the compound was tested for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings suggested that while some derivatives inhibited CYP enzymes, others did not significantly affect their activity, highlighting the need for careful consideration during drug development .

Research Findings Summary

Study Focus Findings
Anticonvulsant ActivityED50_{50} of 12.5 mg/kg; potential better than phenytoin .
Neuroprotective EffectsPotential protection against oxidative stress.
Cytochrome P450 InteractionVariable effects on enzyme activity; important for drug interactions .

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